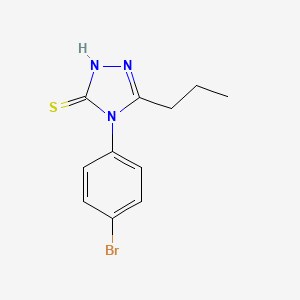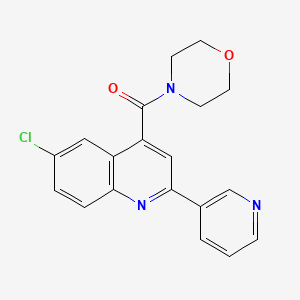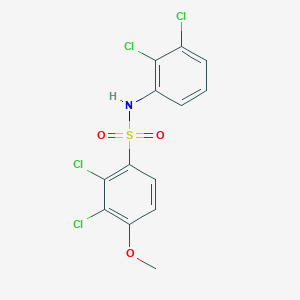
4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclization reactions, where precursors like potassium dithiocarbazinate are reacted with hydrazine hydrate under reflux conditions to form the basic triazole nucleus. For instance, a related compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was synthesized using water as a solvent under reflux for 3-4 hours, indicating a possible synthetic route for 4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using spectroscopic methods such as IR, NMR, and X-ray diffraction. The presence of the triazole ring, substituted phenyl groups, and thiol functionality contribute to the compound's unique structural features, which are pivotal in its reactivity and interaction with other molecules. Studies on similar compounds have employed X-ray diffraction to elucidate their crystalline structure, revealing intermolecular interactions and the spatial arrangement of the functional groups (Ünver & Tanak, 2018).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including nucleophilic substitution, alkylation, and condensation, enabling the introduction of diverse substituents into the triazole ring. These reactions are crucial for modifying the chemical properties of the compound for specific applications. For example, alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes has been demonstrated, showcasing the compound's reactivity towards forming new derivatives with potentially different biological or physical properties (2020).
Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Development
Triazole derivatives, including compounds like "4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol," play a significant role in the development of new drugs due to their diverse biological activities. The structural versatility of triazoles allows for the creation of compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds are subject to extensive research for their potential uses in treating various diseases, emphasizing the need for more efficient synthesis methods that consider green chemistry principles. The exploration of triazole derivatives continues to be a promising area for discovering new drugs and addressing the challenges of new diseases and drug-resistant bacteria (Ferreira et al., 2013).
Environmental and Industrial Applications
Triazole compounds also find applications beyond pharmacology, including environmental and industrial sectors. For instance, triazoles have been investigated for their roles as corrosion inhibitors for metals and alloys in aggressive media. The 1,2,3-triazole derivatives, in particular, have shown efficacy in protecting metal surfaces from corrosion, highlighting their potential as environmentally friendly and efficient solutions for material preservation (Hrimla et al., 2021).
Propiedades
IUPAC Name |
4-(4-bromophenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3S/c1-2-3-10-13-14-11(16)15(10)9-6-4-8(12)5-7-9/h4-7H,2-3H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZZHIHWTVKEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)

![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)
![2-[hydroxy(diphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4622583.png)
![2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4622591.png)

![3-[(4-chlorobenzyl)thio]-5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4622604.png)
![ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4622611.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4622626.png)

![3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4622633.png)